molecular formula C18H21NO5 B208478 Drupacine CAS No. 49686-57-9

Drupacine

Cat. No. B208478
CAS RN: 49686-57-9
M. Wt: 331.4 g/mol
InChI Key: KYTDBKDWDOVRLJ-FLXSYLCISA-N
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Description

Drupacine is a natural product isolated from Cephalotaxus sinensis (Chinese plum-yew). It is a potent herbicidal compound containing an oxo-bridged oxygen bond structure . It is also known as an alkaloid with the CAS number 49686-57-9 .


Synthesis Analysis

The synthesis of Drupacine begins with a Johnson-Claisen rearrangement, which uses triethyl ortho acetate to add two carbons to the allylic alcohol, followed by a [3,3]-rearrangement . The reaction is not enantioselective, thus generating a racemic mixture . A Heck reaction builds a seven-member ring, completing the carbocyclic skeleton of the natural product .


Molecular Structure Analysis

Drupacine has a molecular formula of C18H21NO5 and a molecular weight of 331.36 . It contains a total of 50 bonds, including 29 non-H bonds, 6 multiple bonds, 1 rotatable bond, and 6 aromatic bonds .


Chemical Reactions Analysis

The synthesis of Drupacine involves several chemical reactions, including a Johnson-Claisen rearrangement, an oxidative cyclization under aerobic conditions, and a Heck reaction .


Physical And Chemical Properties Analysis

Drupacine appears as a powder . It has a density of 1.5±0.1 g/cm³, a boiling point of 499.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 84.4±0.4 cm³ and a polar surface area of 60 Ų .

Scientific Research Applications

Herbicidal Applications

Drupacine, isolated from Cephalotaxus sinensis (Chinese plum-yew), is a potent herbicidal compound . It has been found to have significant effects on seed germination and seedling growth . The herbicidal activity of drupacine could potentially disrupt the biosynthesis of aromatic amino acids, leading to abnormal growth and eventual death of weed seedlings .

Targeting Shikimate Dehydrogenase

Shikimate dehydrogenase (SkDH) is a key enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants . Drupacine has been found to bind strongly to SkDH , making it a potential inhibitor of this enzyme . This inhibition could disrupt the shikimate pathway, affecting the production of essential amino acids in plants .

Development of Green Herbicides

The ability of drupacine to target SkDH, a new herbicide target, lays a foundation for the rational design of herbicides based on new targets from natural products . This could enrich the target resources for developing green herbicides .

Proteomic Analysis

The targets of drupacine in Amaranthus retroflexus were identified by combining drug affinity responsive target stability (DARTS), cellular thermal shift assay coupled with mass spectrometry (CETSA MS), RNA-seq transcriptomic, and TMT proteomic analyses . This demonstrates the potential of drupacine in proteomic research.

Molecular Docking

Molecular docking simulations indicated that drupacine has a higher binding energy with SDH . This suggests that drupacine could be used in molecular docking studies to understand the interaction between small molecules and proteins .

Biochemical Characteristics

The biochemical characteristics of drupacine were studied by evaluating its effects on morphological and physiological characteristics of Amaranthus retroflexus . This shows the potential of drupacine in studying the biochemical characteristics of plants .

Safety And Hazards

Drupacine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Drupacine has been found to have potential as a herbicide. Its molecular target is suggested to be Shikimate dehydrogenase (SkDH), a new herbicide target . This lays a foundation for the rational design of herbicides based on new targets from natural products and enriches the target resources for developing green herbicides .

properties

IUPAC Name

(1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3/t14-,15+,16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTDBKDWDOVRLJ-FLXSYLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC34CCCN3CC(O1)C5=CC6=C(C=C5C4C2O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]12C[C@]34CCCN3C[C@H](O1)C5=CC6=C(C=C5[C@@H]4[C@@H]2O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drupacine

CAS RN

49686-57-9
Record name Drupacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049686579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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